molecular formula C20H15I2NO5 B11108790 2-ethoxy-6-iodo-4-{(Z)-[2-(4-iodophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate

2-ethoxy-6-iodo-4-{(Z)-[2-(4-iodophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate

Cat. No.: B11108790
M. Wt: 603.1 g/mol
InChI Key: XKLHMAMBQZNFOZ-SXGWCWSVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-ETHOXY-6-IODO-4-{[2-(4-IODOPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxazole derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-ETHOXY-6-IODO-4-{[2-(4-IODOPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL ACETATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-ETHOXY-6-IODO-4-{[2-(4-IODOPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL ACETATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cancer cell growth or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ETHOXY-6-IODO-4-{[2-(4-IODOPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL ACETATE is unique due to its specific combination of functional groups and the presence of multiple iodine atoms. This gives it distinct chemical and biological properties that can be leveraged in various research applications .

Properties

Molecular Formula

C20H15I2NO5

Molecular Weight

603.1 g/mol

IUPAC Name

[2-ethoxy-6-iodo-4-[(Z)-[2-(4-iodophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] acetate

InChI

InChI=1S/C20H15I2NO5/c1-3-26-17-10-12(8-15(22)18(17)27-11(2)24)9-16-20(25)28-19(23-16)13-4-6-14(21)7-5-13/h4-10H,3H2,1-2H3/b16-9-

InChI Key

XKLHMAMBQZNFOZ-SXGWCWSVSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)I)I)OC(=O)C

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)I)I)OC(=O)C

Origin of Product

United States

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